An In-Depth Technical Guide to the Chemical Properties of 1-(2-Fluorobenzoyl)piperidin-4-amine
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Fluorobenzoyl)piperidin-4-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(2-Fluorobenzoyl)piperidin-4-amine. This compound incorporates two key pharmacophores: the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry, and a 2-fluorobenzoyl moiety, a common functional group used to enhance metabolic stability and binding affinity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and potential applications. While experimental data for this specific compound is limited in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to provide a robust and practical reference.
Molecular Structure and Identification
1-(2-Fluorobenzoyl)piperidin-4-amine is a derivative of piperidine featuring a primary amine at the 4-position and an N-acylation with a 2-fluorobenzoyl group. The strategic placement of the fluorine atom ortho to the carbonyl group influences the conformation of the amide bond and the electronic properties of the aromatic ring, which can be critical for molecular interactions in a biological context.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone | [1] |
| CAS Number | 886498-38-0 | [1] |
| Chemical Formula | C₁₂H₁₅FN₂O | [1][2] |
| Molecular Weight | 222.26 g/mol | [1] |
| SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F |[1] |
Physicochemical Properties
Quantitative experimental data for 1-(2-Fluorobenzoyl)piperidin-4-amine are not extensively documented. However, its properties can be reliably inferred from its constituent functional groups and data from analogous structures.
Table 2: Summary of Physicochemical Properties
| Property | Value / Prediction | Rationale / Source |
|---|---|---|
| Appearance | Oil | [1] |
| Boiling Point | > 300 °C (Predicted) | High molecular weight, polar functional groups (amide, amine), and aromatic ring suggest a high boiling point. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform). Poorly soluble in water. | The large hydrophobic surface area of the benzoyl and piperidine rings limits aqueous solubility, while the polar groups ensure solubility in polar organic solvents.[3] |
| pKa (Predicted) | Amine (NH₂): ~9.5-10.5 | The primary amine on the piperidine ring is expected to be basic. Its pKa will be slightly lower than that of unsubstituted piperidine (~11.1) due to the electron-withdrawing effect of the N-benzoyl group transmitted through the ring.[4] |
| Storage | Room Temperature | Recommended by commercial suppliers.[1] Should be stored in a tightly sealed container under an inert atmosphere to prevent oxidation and moisture absorption. |
Synthesis and Purification
The most logical and efficient synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine is via a nucleophilic acyl substitution. This involves the reaction of commercially available 4-aminopiperidine with 2-fluorobenzoyl chloride. The primary amine at the 4-position is significantly less reactive towards acylation than the secondary amine of the piperidine ring due to steric hindrance and electronic effects, allowing for regioselective N-acylation at the 1-position.
Detailed Experimental Protocol
This protocol is based on established methods for N-acylation of piperidines.[5]
-
Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Expert Insight: The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the piperidine nucleophile. Anhydrous conditions prevent hydrolysis of the acid chloride.
-
-
Reagent Addition: Add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Expert Insight: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Self-Validation: The bicarbonate wash neutralizes any remaining acid chloride and HCl, while the brine wash removes residual water. Successful separation of layers confirms proper quenching.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.
-
Expert Insight: The primary amine makes the compound quite polar, necessitating a polar eluent system for effective purification from less polar impurities.
-
Analytical Characterization and Spectral Interpretation
As no published spectra are available, the following sections detail the expected spectral characteristics based on the molecule's structure. These predictions serve as a benchmark for researchers verifying the identity and purity of synthesized material.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of amide rotamers, which arise from the restricted rotation around the C-N amide bond.[5] This can lead to broadening or duplication of signals for the piperidine protons adjacent to the nitrogen.
-
Aromatic Protons (δ 7.1-7.5 ppm): Four protons on the 2-fluorophenyl ring are expected to appear as a complex multiplet. The proton ortho to the fluorine will show coupling to ¹⁹F.
-
Piperidine Protons (δ 1.4-4.0 ppm):
-
Axial/Equatorial Protons (CH₂): The protons on the piperidine ring will exhibit complex splitting patterns. Protons on carbons adjacent to the amide nitrogen (positions 2 and 6) may appear as two broad multiplets around δ 3.2-4.0 ppm.
-
CH-NH₂ Proton (Position 4): A multiplet expected around δ 2.8-3.2 ppm.
-
Other Piperidine Protons (Positions 3 and 5): Multiplets expected in the δ 1.4-2.0 ppm range.
-
-
Amine Protons (NH₂, δ 1.5-2.5 ppm): A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals between δ 115-165 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant.
-
Piperidine Carbons: Signals expected between δ 30-55 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | [6] |
| Primary Amine | N-H Bend (scissoring) | 1650-1580 | [6][7] |
| Amide | C=O Stretch | 1650-1630 | [7] |
| Aromatic Ring | C=C Stretch | 1600-1450 | [8] |
| Aromatic C-F | C-F Stretch | 1270-1100 | - |
| Aliphatic Amine | C-N Stretch | 1250-1020 |[6] |
Mass Spectrometry (MS)
-
Molecular Ion: For Electrospray Ionization (ESI+), the expected protonated molecular ion [M+H]⁺ would be at m/z = 223.12.
-
Key Fragmentation Pathways: The primary fragmentation is likely to occur at the amide bond.
Reactivity, Stability, and Safety Considerations
-
Reactivity: The primary amine at the 4-position is nucleophilic and can undergo further reactions such as alkylation, acylation, or reductive amination.[9] The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
-
Stability: The compound is expected to be stable under standard laboratory conditions.[1] Long-term storage should be in a cool, dry place, preferably under an inert atmosphere.
-
Safety: No specific toxicology data is available. Based on structurally related compounds like 4-(4-Fluorobenzoyl)piperidine, it should be handled with caution.[10][11]
-
Assumed Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Relevance in Medicinal Chemistry
The 1-(2-Fluorobenzoyl)piperidin-4-amine structure is of significant interest to drug discovery professionals.
-
The 4-Aminopiperidine Scaffold: This is a versatile and highly valued building block in medicinal chemistry. Its rigid cyclic structure helps to constrain the conformation of attached pharmacophores, often leading to improved selectivity and potency. Derivatives have shown a wide range of biological activities, including antifungal and anticancer properties.[12][13]
-
The 2-Fluorobenzoyl Moiety: The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[14] A fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[14] Its placement at the ortho position can enforce a specific torsional angle of the phenyl ring relative to the amide plane, which can be critical for precise docking into a biological target.
This combination of a proven scaffold and a modulating group makes 1-(2-Fluorobenzoyl)piperidin-4-amine a valuable intermediate for the synthesis of novel therapeutic agents targeting a wide array of diseases.
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